Acetoin propyleneglycol ketal

CAS No.: 94089-23-3

Cat. No.: VC3850483

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94089-23-3 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

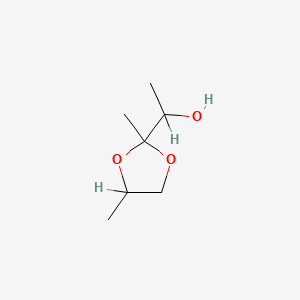

| IUPAC Name | 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol |

| Standard InChI | InChI=1S/C7H14O3/c1-5-4-9-7(3,10-5)6(2)8/h5-6,8H,4H2,1-3H3 |

| Standard InChI Key | ZLBNMXMVFWMHAV-UHFFFAOYSA-N |

| SMILES | CC1COC(O1)(C)C(C)O |

| Canonical SMILES | CC1COC(O1)(C)C(C)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Acetoin propyleneglycol ketal, systematically named 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol, features a dioxolane ring formed by the ketalization of acetoin (3-hydroxy-2-butanone) with propylene glycol. The structure includes two methyl groups and an ethanol moiety attached to the dioxolane ring, contributing to its stability and solubility profile .

Physical and Solubility Properties

The compound exists as a colorless to pale yellow viscous liquid with a density range of 1.034–1.042 g/cm at 20°C and a refractive index of 1.430–1.438 . It is soluble in water and ethanol, enhancing its utility in aqueous and alcoholic food formulations .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.18 g/mol | |

| Boiling Point | 98–99°C | |

| logP (Octanol-Water) | 0.80 | |

| Vapor Pressure | 32.3 mmHg at 25°C |

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves acid-catalyzed ketalization of acetoin with propylene glycol. Protic acids such as sulfuric acid or p-toluenesulfonic acid facilitate the reaction, which proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the carbonyl carbon of acetoin . Recent patents highlight the use of low acid concentrations (0.0006–0.0033 molar equivalents) to minimize esterification side reactions, achieving yields exceeding 80% .

Industrial Optimization

Large-scale production employs continuous reactors under controlled temperatures (50–100°C) and vacuum distillation to remove water, a byproduct of ketal formation. The process avoids solvents, leveraging the miscibility of reactants to enhance efficiency .

Table 2: Representative Synthetic Conditions

Stability and Reactivity

Hydrolytic Degradation

Under acidic conditions, the ketal group undergoes hydrolysis to regenerate acetoin and propylene glycol. This reversibility is critical in food systems, where pH fluctuations may affect flavor release .

Oxidation and Reduction Pathways

Oxidation with agents like potassium permanganate yields carboxylic acids, while reduction via sodium borohydride produces secondary alcohols. These reactions are leveraged in pharmaceutical intermediates but are undesirable in flavor applications .

Applications in Food and Beyond

Flavoring Agent

The compound’s buttery profile makes it indispensable in dairy analogs and processed snacks. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as a flavoring agent with an acceptable daily intake (ADI) of "no safety concern" at current use levels .

Non-Food Uses

Comparative Analysis with Related Compounds

Acetoin vs. Acetoin Propyleneglycol Ketal

Unlike acetoin, which is volatile and prone to oxidation, the ketal derivative offers enhanced thermal stability, making it preferable in baked goods .

Propylene Glycol Derivatives

Compared to propylene glycol itself, the ketal exhibits reduced hygroscopicity, preventing moisture loss in food matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume